molecular formula C24H23N3O2S B2535157 3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111052-17-5

3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2535157
CAS No.: 1111052-17-5
M. Wt: 417.53
InChI Key: OQTWHSHSFKSULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the normal function of the enzyme, leading to a depletion of ATP in the bacterial cells . This disruption of energy metabolism can lead to the death of the bacterial cells .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway in Mycobacterium tuberculosis . This pathway is crucial for the survival and proliferation of the bacteria. By inhibiting Cyt-bd, the compound disrupts this pathway, leading to ATP depletion and ultimately, cell death .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it may have good bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is a significant reduction in the viability of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This is due to the disruption of the bacteria’s energy metabolism pathway, leading to ATP depletion and cell death .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression levels of the Cyt-bd-encoding genes can affect the compound’s efficacy . In the laboratory-adapted M. tuberculosis H37Rv strain, these genes are expressed at higher levels, which may make this strain less susceptible to the compound .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-4-13-27-23(28)22-21(20(15-26(22)2)18-10-6-5-7-11-18)25-24(27)30-16-17-9-8-12-19(14-17)29-3/h4-12,14-15H,1,13,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWHSHSFKSULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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